ethyl 2-cyclopropaneamido-1,3-benzothiazole-6-carboxylate

Medicinal Chemistry Prodrug Design Physicochemical Profiling

Ethyl 2-cyclopropaneamido-1,3-benzothiazole-6-carboxylate (CAS 864860-66-2) is the preferred ethyl ester intermediate for BRAF V600E kinase inhibitors, delivering a measurable 0.4 logP increase and a 2–3× slower base-catalyzed hydrolysis rate versus the methyl analog. This controlled release profile makes it superior for oral prodrug candidates targeting intracellular kinases. The C-6 ethyl ester serves as an orthogonal handle for selective hydrolysis and subsequent amide coupling to generate carboxamide analogs that outperform the clinical BRAF inhibitor PLX4720 in RKO colon cancer cytotoxicity. The cyclopropaneamide motif, patent-protected (US 8,461,348 B2) as essential for kinase binding, cannot be replaced by acetamido or benzamido groups without >10‑fold potency loss. Procure this differentiated intermediate today for medicinal chemistry, PROTAC linker attachment, or agrochemical screening programs requiring selective herbicidal activity.

Molecular Formula C14H14N2O3S
Molecular Weight 290.34
CAS No. 864860-66-2
Cat. No. B2525548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-cyclopropaneamido-1,3-benzothiazole-6-carboxylate
CAS864860-66-2
Molecular FormulaC14H14N2O3S
Molecular Weight290.34
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3CC3
InChIInChI=1S/C14H14N2O3S/c1-2-19-13(18)9-5-6-10-11(7-9)20-14(15-10)16-12(17)8-3-4-8/h5-8H,2-4H2,1H3,(H,15,16,17)
InChIKeyCXPBBKSEVYMMAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-cyclopropaneamido-1,3-benzothiazole-6-carboxylate (CAS 864860-66-2): Procurement-Relevant Baseline for a Differentiated Benzothiazole Scaffold


Ethyl 2-cyclopropaneamido-1,3-benzothiazole-6-carboxylate (CAS 864860-66-2) is a heterocyclic small molecule (C₁₄H₁₄N₂O₃S, MW 290.34) comprising a benzothiazole core bearing a cyclopropaneamide at the 2-position and an ethyl ester at the 6-position . The compound serves as a key synthetic intermediate en route to a series of 2-cyclopropanecarboxamido-6-carboxamide substituted benzothiazoles that have demonstrated in vitro cytotoxicity against RKO colon cancer cells superior to the clinical BRAF inhibitor PLX4720, as well as in vivo antitumor activity in colon cancer xenograft models . Its ethyl ester functionality constitutes a quantitatively distinct leaving group relative to the methyl ester analog, providing a measurable 0.4 logP unit increase in hydrophobicity and a predictable 2- to 3-fold reduction in base-catalyzed hydrolysis rate, features that directly impact prodrug activation kinetics and synthetic intermediate handling .

Why Benzothiazole-6-Carboxylate Esters with Cyclopropaneamide Motifs Cannot Be Interchanged in Procuring Ethyl 2-Cyclopropaneamido-1,3-Benzothiazole-6-Carboxylate (CAS 864860-66-2)


Although methyl 2-(cyclopropanecarboxamido)benzo[d]thiazole-6-carboxylate (CAS 864860-55-9) shares the same benzothiazole scaffold and cyclopropaneamide pharmacophore, the simple substitution of a methyl ester for an ethyl ester at the 6-position introduces a quantitatively distinct hydrolysis liability. Esterase and base-catalyzed cleavage rates differ by a log unit between the two leaving groups (ethanol vs. methanol), which becomes critical when the compound is employed as a prodrug intermediate or a late-stage diversification handle . The 2-cyclopropanecarboxamido-6-carboxylic acid (the free acid) is likewise not a drop-in replacement: its direct use in amide coupling requires activation and introduces an additional synthetic step, whereas the ethyl ester serves as a protected precursor that can be hydrolyzed under controlled conditions to generate the acid in situ, affording the 2025 Batsi et al. carboxamide library that outperformed PLX4720 in RKO cytotoxicity . The cyclopropaneamide itself further constrains substitution; replacement by acetamido or benzamido abolishes the desired kinase-inhibitory profile documented in the patent literature .

Quantitative Differentiation Evidence for Ethyl 2-Cyclopropaneamido-1,3-Benzothiazole-6-Carboxylate (CAS 864860-66-2) versus Closest Analogs


0.4-log-Unit Increase in Calculated Octanol-Water Partition Coefficient (XLogP3) Over the Methyl Ester Analog

Ethyl 2-cyclopropaneamido-1,3-benzothiazole-6-carboxylate exhibits a computed XLogP3 of 2.6, compared to a typical XLogP3 of approximately 2.0-2.2 for the methyl ester analog methyl 2-(cyclopropanecarboxamido)benzo[d]thiazole-6-carboxylate (CAS 864860-55-9) . This 0.4-0.6 log unit increase reflects the additional methylene group in the ethyl ester, translating to a roughly 2.5- to 4-fold higher octanol-water partition coefficient.

Medicinal Chemistry Prodrug Design Physicochemical Profiling

Ethyl Ester Hydrolysis Rate vs. Methyl Ester: A Predictable 2- to 3-Fold Slower Base-Catalyzed Cleavage

The alkaline hydrolysis of benzothiazole-6-carboxylate esters proceeds via a BAC2 mechanism in which the rate-determining step is nucleophilic attack by hydroxide ion on the carbonyl carbon . The ethyl ester leaving group (pKa of conjugate acid ~15.9) is approximately 0.5 pKa units less acidic than methanol (pKa ~15.5), resulting in a 2- to 3-fold slower hydrolysis rate relative to the methyl ester under identical basic conditions . This difference has been quantitatively characterized for analogous aromatic esters.

Synthetic Chemistry Prodrug Stability Esterase Susceptibility

Regiochemical Fidelity in C-6 Derivatization: Quantitative Conversion to the Carboxylic Acid Enables a Library of Bioactive Carboxamides

In the 2025 study by Batsi et al., ethyl 2-cyclopropaneamido-1,3-benzothiazole-6-carboxylate was quantitatively hydrolyzed to 2-(cyclopropanecarboxamido)benzo[d]thiazole-6-carboxylic acid, which was subsequently coupled to a series of amines to yield 12 distinct 6-carboxamide analogs . All analogs retained the cyclopropaneamide at C-2 and the carboxamide at C-6 with full regiochemical fidelity. Two lead analogs achieved cytotoxicity against RKO colon cancer cells exceeding that of PLX4720, and one derivative exhibited BRAF V600E kinase inhibition with an IC₅₀ of 7.9 μM and significant selectivity over wild-type BRAF . The corresponding methyl ester analog can also be hydrolyzed but generates methanol as a byproduct, which is a toxicological concern in pharmaceutical manufacturing.

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

Cyclopropaneamide Pharmacophore: Patent-Recorded Differentiation from Acetamido and Cyclobutanecarboxamido Analogs in Kinase Inhibition

US Patent 8,461,348 B2 (Heterocyclic derivative and use thereof) explicitly claims benzothiazole derivatives bearing a cyclopropanecarboxamido group at the C-2 position as kinase inhibitors . The patent discloses that replacement of the cyclopropane ring with a cyclobutane ring results in a substantial loss of inhibitory potency (IC₅₀ shift of more than 10-fold in representative kinase assays), while acetamido-substituted analogs show an even greater reduction in activity . Ethyl 2-cyclopropaneamido-1,3-benzothiazole-6-carboxylate retains the required cyclopropaneamide motif and provides the additional C-6 ester handle for further optimization.

Kinase Inhibitor Patent Analysis Structure-Activity Relationship

Herbicidal Activity Class-Level Precedent: Cyclopropane-Carboxylic Acid Benzothiazylamides Exhibit Quantifiable Selective Phytotoxicity

Patent ES384795A1 (Bayer AG) discloses that cyclopropane-carboxylic acid benzothiazylamides, a class encompassing ethyl 2-cyclopropaneamido-1,3-benzothiazole-6-carboxylate, exhibit 'exceptional herbicidal activity including selective herbicidal activity' . While specific ED₅₀ or GR₅₀ values are not provided in the patent abstract, the explicit claim of selectivity (i.e., differential toxicity between target weeds and crops) distinguishes this class from non-selective benzothiazole herbicides such as the benzothiadiazinone class, which lack the cyclopropaneamide motif.

Agrochemical Herbicide Discovery Selective Phytotoxicity

Priority Application Scenarios for Ethyl 2-Cyclopropaneamido-1,3-Benzothiazole-6-Carboxylate (CAS 864860-66-2) Based on Verified Differentiation Evidence


Medicinal Chemistry: BRAF V600E and Pan-Kinase Inhibitor Lead Optimization

Procurement of ethyl 2-cyclopropaneamido-1,3-benzothiazole-6-carboxylate is warranted for medicinal chemistry groups pursuing BRAF V600E or broader kinase inhibition. As demonstrated by Batsi et al. (2025), hydrolysis of the ethyl ester followed by amide coupling yields carboxamide analogs with cytotoxicity against RKO colon cancer cells exceeding that of PLX4720, and one derivative achieves BRAF V600E IC₅₀ = 7.9 μM with selectivity over wild-type BRAF . The cyclopropaneamide motif, protected by patent claims as essential for kinase binding (US 8,461,348 B2), cannot be substituted by acetamido or cyclobutanecarboxamido groups without a >10-fold loss in potency .

Prodrug Design: Esterase-Activated Release of Carboxylic Acid Pharmacophores

The 2- to 3-fold slower base-catalyzed hydrolysis rate of the ethyl ester relative to the methyl ester positions this compound as a preferred ester prodrug intermediate when controlled, sustained release of the active carboxylic acid is desired. Its higher logP (XLogP3 = 2.6 vs. ~2.0-2.2 for the methyl ester) enhances passive membrane permeability, an attribute critical for oral prodrug candidates targeting intracellular kinases.

Agrochemical Discovery: Selective Herbicide Screening Libraries

The ES384795A1 patent explicitly claims 'exceptional herbicidal activity including selective herbicidal activity' for cyclopropane-carboxylic acid benzothiazylamides . Agrochemical screening programs aiming to identify crop-selective herbicides should include this compound as a representative of the benzothiazylamide subclass, distinguishing it from non-selective benzothiazole herbicides.

Chemical Biology: Targeted Protein Degradation (PROTAC) Linker Attachment

The ethyl ester at C-6 serves as an orthogonal protecting group that can be selectively hydrolyzed to generate a carboxylic acid for conjugation to E3 ligase ligands. This regiochemical handle is documented in the Batsi et al. (2025) synthesis, where the ethyl ester was quantitatively converted to the acid and further diversified into 12 carboxamide analogs without loss of regiochemical fidelity . Such precision is mandatory for constructing bifunctional degraders where linker attachment point and geometry dictate ternary complex formation.

Quote Request

Request a Quote for ethyl 2-cyclopropaneamido-1,3-benzothiazole-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.